molecular formula C30H33N3O5 B12499837 Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate

Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12499837
M. Wt: 515.6 g/mol
InChI Key: YJWIUXUIGSBUBJ-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-PROPOXYBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-PROPOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the core benzoate structure, followed by the introduction of the piperazine and benzamido groups through nucleophilic substitution reactions. Common reagents used in these reactions include ethyl esters, piperazine, and benzoyl chloride. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-PROPOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the ethyl group to a carboxylic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a benzyl-substituted compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-PROPOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzamido group may enhance binding affinity and specificity for certain targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-METHOXYBENZAMIDO)BENZOATE: Similar structure but with a methoxy group instead of a propoxy group.

    ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHOXYBENZAMIDO)BENZOATE: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-PROPOXYBENZAMIDO)BENZOATE is unique due to the presence of the propoxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Properties

Molecular Formula

C30H33N3O5

Molecular Weight

515.6 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-propoxybenzoyl)amino]benzoate

InChI

InChI=1S/C30H33N3O5/c1-3-20-38-25-13-10-22(11-14-25)28(34)31-26-21-24(30(36)37-4-2)12-15-27(26)32-16-18-33(19-17-32)29(35)23-8-6-5-7-9-23/h5-15,21H,3-4,16-20H2,1-2H3,(H,31,34)

InChI Key

YJWIUXUIGSBUBJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OCC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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